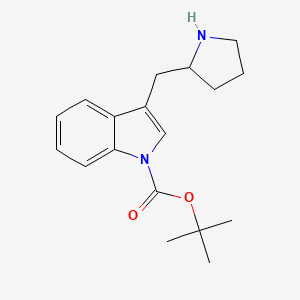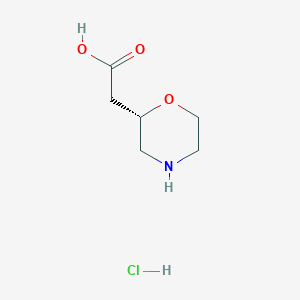
1-Isopropylcyclopropanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Dobutamine, a derivative of isoproterenol modified to reduce certain side effects, demonstrates significant inotropic efficacy by directly acting on β1 cardiac receptors. It offers a unique insight into the development of cardiovascular drugs with minimized chronotropic, arrhythmogenic, and vascular side effects, as observed in studies involving dogs and isolated cat papillary muscles. This research provides a foundation for understanding how modifications to compounds like 1-Isopropylcyclopropanamine could tailor therapeutic profiles for specific cardiovascular needs (Tuttle & Mills, 1975).
Neuropharmacological Research
Psychoactive arylcyclohexylamines, structurally similar to 1-Isopropylcyclopropanamine, have been characterized and analyzed for their effects in biological matrices. This research contributes to understanding the potential of structurally related compounds in neuropharmacological applications, particularly concerning their analytical profiles and effects in biological systems (De Paoli et al., 2013).
Anticholinergic Drug Development
The development and understanding of anticholinergic drugs, such as atropine and scopolamine, provide insights into the therapeutic potential of compounds like 1-Isopropylcyclopropanamine. These studies focus on the synthesis, characterization, and therapeutic uses of anticholinergic compounds, offering a perspective on how similar compounds might be utilized for medical applications (Poupko et al., 2007).
Metabolic Engineering for Alkaloid Production
Research into the metabolic engineering of medicinal plants, such as Atropa belladonna, to improve alkaloid composition highlights the potential for genetic modifications to enhance or modify the production of specific compounds, including those structurally related to 1-Isopropylcyclopropanamine. This approach could pave the way for producing compounds with desired pharmacological properties through plant-based systems (Yun et al., 1992).
Zukünftige Richtungen
The future directions for research on “1-Isopropylcyclopropanamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and its potential applications .
Eigenschaften
IUPAC Name |
1-propan-2-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQMDPSJGINGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1512409.png)
![2-Bromo-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1512410.png)
![tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate](/img/structure/B1512415.png)
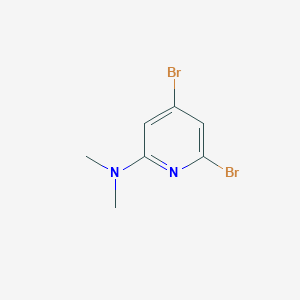
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1512417.png)
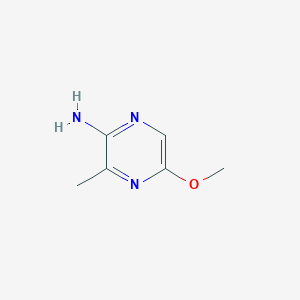

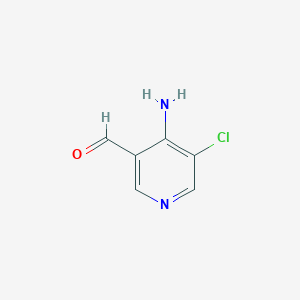
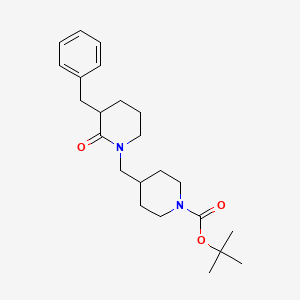
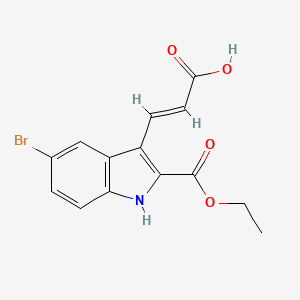
![[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1512430.png)
